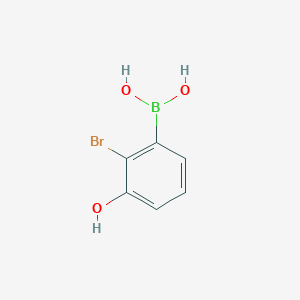
6-Bromopicolinyl hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopicolinyl hydrazide is an organic compound with the molecular formula C6H6BrN3O It is a derivative of picolinic acid, where the bromine atom is substituted at the 6th position of the pyridine ring, and the hydrazide group is attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromopicolinyl hydrazide can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
6-Bromopicolinic acid+Hydrazine hydrate→6-Bromopicolinyl hydrazide+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromopicolinyl hydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Condensation reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted picolinyl hydrazides.
Condensation reactions: Hydrazones.
Oxidation and reduction: Corresponding oxides or amines.
Aplicaciones Científicas De Investigación
6-Bromopicolinyl hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromopicolinyl hydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways. The hydrazide group can form stable complexes with metal ions, which can disrupt essential biological processes in pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Nicotinic acid hydrazide: Another hydrazide derivative with similar biological activities.
Uniqueness
6-Bromopicolinyl hydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other hydrazide derivatives. This substitution can also influence the compound’s solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
6-bromopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Clave InChI |
CUDQTPCGOPBJEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)





![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)


![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)

